

An In-depth Technical Guide to the Physicochemical Characterization of Dadahol A

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Compound of Interest

Compound Name: Dadahol A

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This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological context of **Dadahol A**, a naturally occurring neolignan derivative. The information presented is intended to support research and development efforts involving this compound.

Physicochemical Properties of Dadahol A

Dadahol A is a phenylpropanoid compound.^[1] It is a natural product that has been isolated from the branches of *Morus alba* L. (white mulberry).^{[1][2]} The compound's key identifiers and physicochemical parameters are summarized below.

Identifier/Property	Value
IUPAC Name	[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]
Molecular Formula	C39H38O12[3]
Molecular Weight	698.7 g/mol [1][3]
CAS Number	405281-76-7[1]
PubChem CID	10908643[3]
Canonical SMILES	<chem>COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O</chem> [3]
InChI	InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+[3]
InChIKey	IKHAPHPJWABCCU-WGSZPKJISA-N[3]
Purity	≥98%[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols

The structural elucidation and characterization of **Dadahol A** are accomplished through a combination of spectroscopic and spectrometric techniques.

2.1. Isolation and Purification

Dadahol A can be isolated from the ethyl acetate-soluble extract of the twigs of *Morus alba* L. [1] The purification process typically involves chromatographic techniques such as column chromatography followed by high-performance liquid chromatography (HPLC) to achieve a purity of $\geq 98\%$. [1]

2.2. Structural Elucidation

The structure of **Dadahol A** was determined using spectroscopic and chemical methods. [1] While the specific details of the original elucidation are found in the primary literature, a standard approach would involve the following:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. [3] LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to analyze the compound, with precursor m/z values of 716.27 for $[\text{M}+\text{NH}_4]^+$ and 697.229 for $[\text{M}-\text{H}]^-$ having been reported. [3]

2.3. Purity Analysis

The purity of **Dadahol A** is typically assessed by HPLC, often using a UV detector. A purity of $\geq 98\%$ is commercially available. [1]

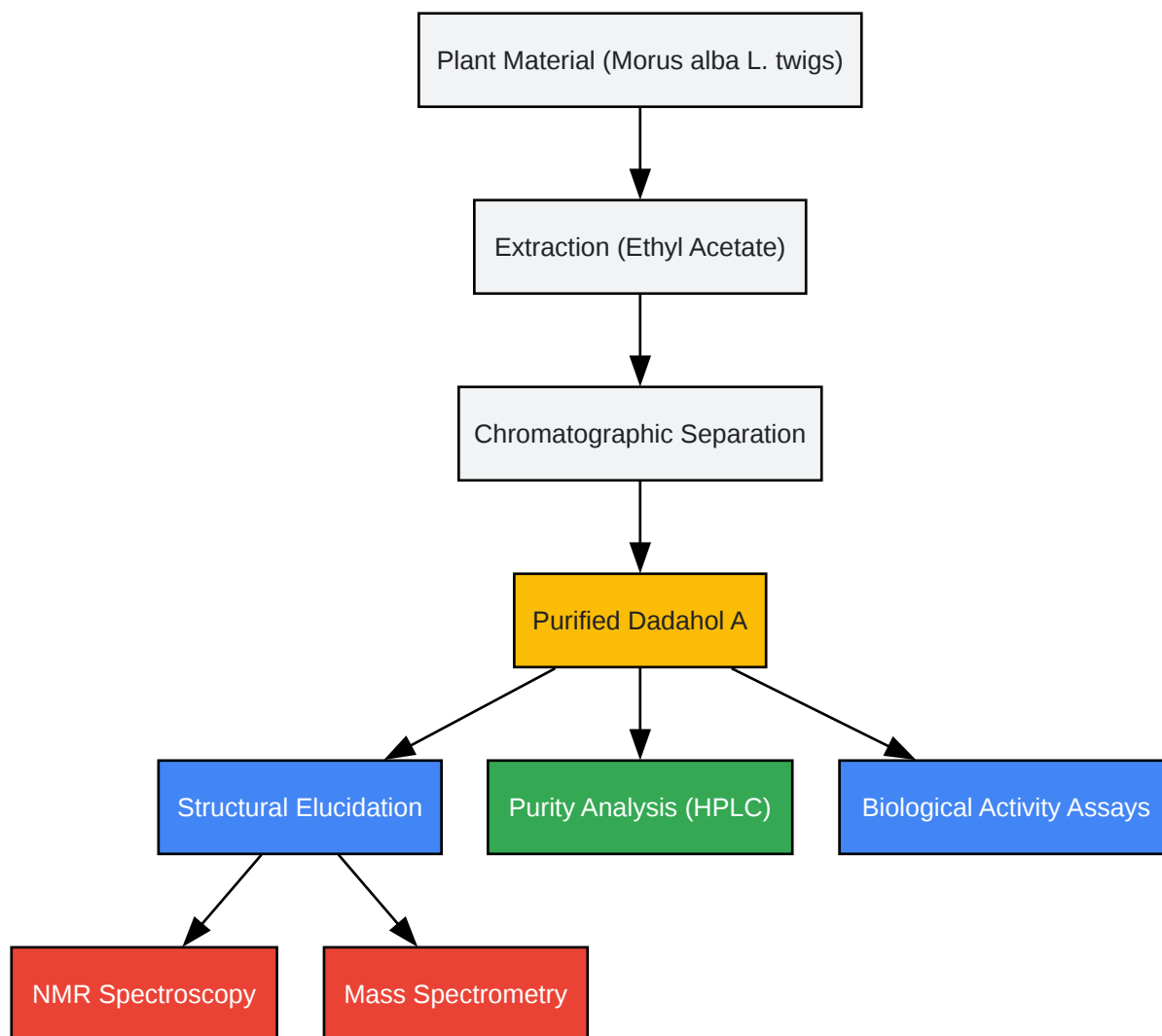
Biological Activity

Dadahol A has been evaluated for its inhibitory effects against cyclooxygenase-1 (COX-1) and -2 (COX-2). [1] Additionally, it has been studied in the context of its anti-inflammatory properties. For instance, in a study investigating natural products from *Artocarpus heterophyllus*, **Dadahol A** was among the compounds collected to be tested for its effect on lipopolysaccharide (LPS)-stimulated inflammatory response in RAW264.7 macrophages. [1]

Visualizations

4.1. Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of **Dadahol A**.

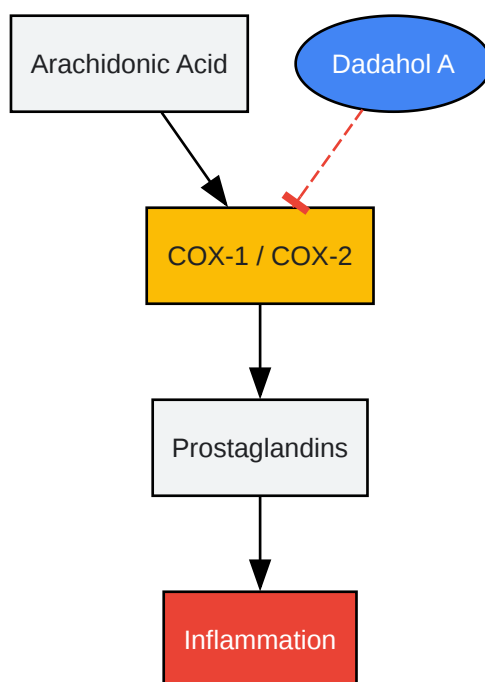


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*Workflow for the Isolation and Characterization of **Dadahol A**.*

4.2. Potential Signaling Pathway Inhibition

Given that **Dadahol A** has been investigated for its effects on COX-1 and COX-2, a simplified diagram illustrating the cyclooxygenase pathway is relevant. Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins.



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*Simplified Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition by **Dadahol A**.*

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References

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- 2. Dadahol A – Bioquote [bioquote.com]
- 3. Dadahol A | C39H38O12 | CID 10908643 - PubChem [pubchem.ncbi.nlm.nih.gov]
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